molecular formula C8H5BrO B139882 4-Bromobenzofuran CAS No. 128868-60-0

4-Bromobenzofuran

Cat. No. B139882
CAS RN: 128868-60-0
M. Wt: 197.03 g/mol
InChI Key: YFKGZOJEQUDHAD-UHFFFAOYSA-N
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Description

4-Bromobenzofuran is a compound that has been used in the preparation of aminoalkylbenzofurans as 5-HT2C agonists used as antiobesity and antidepressant . It exists in a light yellow oil form .


Synthesis Analysis

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 4-Bromobenzofuran is characterized by the presence of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The InChI code for 4-Bromobenzofuran is 1S/C8H5BrO/c9-7-2-1-3-8-6 (7)4-5-10-8/h1-5H .


Chemical Reactions Analysis

Benzofuran compounds have been used in various chemical reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Physical And Chemical Properties Analysis

4-Bromobenzofuran is a light yellow oil . Its molecular weight is 197.03 .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including 4-Bromobenzofuran, have been shown to possess strong anti-tumor activities . They have been studied extensively for their potential applications in cancer treatment .

Antibacterial Activity

Benzofuran derivatives have also been found to exhibit antibacterial properties . This makes 4-Bromobenzofuran a potential candidate for the development of new antibacterial drugs .

Anti-Oxidative Activity

4-Bromobenzofuran, like other benzofuran compounds, has been found to have anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress .

Anti-Viral Activity

Research has shown that benzofuran compounds have anti-viral activities . For example, a novel macrocyclic benzofuran compound has been found to have anti-hepatitis C virus activity .

Drug Lead Compounds

Due to their biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Synthesis of Complex Benzofuran Derivatives

4-Bromobenzofuran can be used in the synthesis of complex benzofuran derivatives . These derivatives have been studied, characterized, and screened for possible biological activities .

Source of Biologically Active Natural Medicines

Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates . 4-Bromobenzofuran, as a benzofuran compound, could potentially be a source of biologically active natural medicines .

Potential Applications as Drugs

The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Therefore, 4-Bromobenzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs .

Safety and Hazards

4-Bromobenzofuran is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

properties

IUPAC Name

4-bromo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKGZOJEQUDHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569309
Record name 4-Bromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzofuran

CAS RN

128868-60-0
Record name 4-Bromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-benzofuran
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-Bromobenzofuran an interesting target for synthetic chemists?

A1: 4-Bromobenzofuran represents a valuable scaffold due to its potential for further derivatization. The bromine atom allows for various transformations like cross-coupling reactions, enabling the introduction of diverse substituents at the 4-position of the benzofuran core []. This opens avenues for creating a library of compounds with potentially diverse applications.

Q2: How is 4-Bromobenzofuran synthesized in the research presented?

A2: The synthesis utilizes a novel two-fold C-H functionalization strategy to create a multifunctionalized arene building block []. This building block is then transformed into 2,3-dihalophenol, which undergoes a cascade Sonogashira coupling/5-endo-dig cyclization reaction with phenylacetylene to yield 4-Bromobenzofuran [].

Q3: What are the potential advantages of this synthetic route compared to traditional methods?

A3: Traditional approaches to similar structures often involve multistep procedures, harsh conditions, and limited substrate scope []. This novel method offers a more efficient and general approach, starting from readily available aryl iodides and utilizing milder reaction conditions []. This allows for the synthesis of a broader range of substituted 4-halobenzofurans, increasing their accessibility for further exploration.

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